

Introduction: The Prominence of the Oxazole Scaffold in Medicinal Chemistry

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Compound of Interest

Compound Name: **5-(4-Chlorophenyl)-1,3-oxazole**

Cat. No.: **B094280**

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The 1,3-oxazole ring is a five-membered heterocyclic motif featuring one oxygen and one nitrogen atom. This scaffold is considered a "privileged" structure in drug discovery due to its presence in a vast array of natural products and synthetic molecules with significant biological activities.[1][2] Its rigid, planar structure and ability to participate in hydrogen bonding and other non-covalent interactions make it an ideal core for designing small molecule therapeutics. Oxazole-containing compounds have found applications as treatments for type II diabetes (e.g., aleglitazar), as platelet aggregation inhibitors (e.g., ditazole), and as potent COX-2 inhibitors (e.g., oxaprozin).[1]

Within this important class of compounds, **5-(4-Chlorophenyl)-1,3-oxazole** serves as a crucial building block and a pharmacophore of interest for developing novel therapeutic agents. The incorporation of a 4-chlorophenyl group at the 5-position of the oxazole ring has been shown to enhance or confer a range of potent biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3] This guide provides a comprehensive technical overview of the synthesis, characterization, and pharmacological significance of **5-(4-Chlorophenyl)-1,3-oxazole** and its derivatives, with a focus on their mechanisms of action and potential for future drug development.

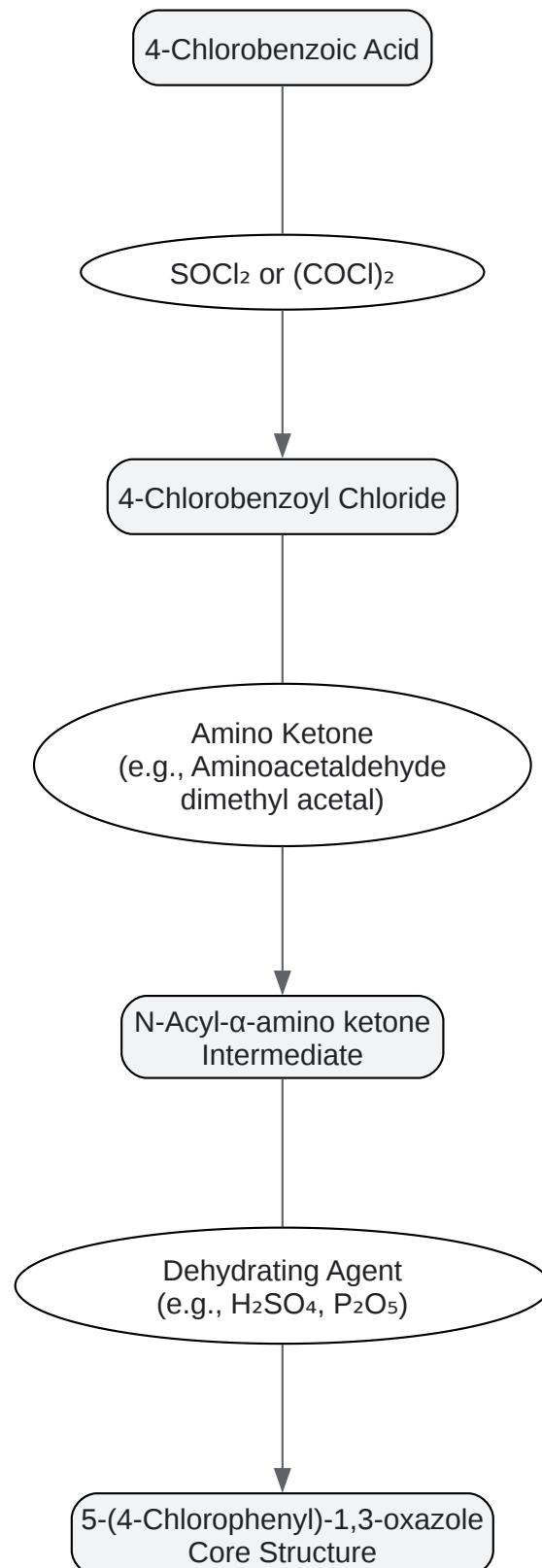
Synthesis and Characterization

The synthesis of 5-substituted-1,3-oxazoles can be achieved through several established methods, most notably via the cyclization of α -acylamino ketone precursors. A common and versatile approach is the Robinson-Gabriel synthesis, which involves the cyclodehydration of

an N-acyl- α -amino ketone. The general workflow allows for variability at multiple positions of the oxazole ring.

General Synthetic Workflow

The synthesis typically begins with a readily available starting material, 4-chlorobenzoic acid, which is converted to its more reactive acyl chloride form. This is followed by reaction with an appropriate amino ketone to form the key N-acyl- α -amino ketone intermediate, which is then cyclized to yield the final oxazole product.

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Caption: General synthetic pathway for **5-(4-Chlorophenyl)-1,3-oxazole**.

Detailed Experimental Protocol: Synthesis of a 1,3-Oxazole Derivative

This protocol is adapted from methodologies for synthesizing substituted oxazoles and serves as a representative example.^[4] The choice of a dehydrating agent in the final cyclization step is critical; strong acids like sulfuric acid or phosphorus pentoxide are effective but require careful control of reaction conditions to prevent side reactions.

- Step 1: Acyl Chloride Formation: 4-chlorobenzoic acid (1 equivalent) is refluxed with thionyl chloride (SOCl_2 , 2-3 equivalents) for 2-4 hours. The excess thionyl chloride is removed under reduced pressure to yield 4-chlorobenzoyl chloride.
- Step 2: Amide Formation: The resulting 4-chlorobenzoyl chloride is dissolved in a suitable aprotic solvent (e.g., dichloromethane) and cooled in an ice bath. A solution of an α -amino ketone (1 equivalent) and a base (e.g., triethylamine, 1.1 equivalents) in the same solvent is added dropwise. The mixture is stirred at room temperature for 12-24 hours.
- Step 3: Work-up and Isolation of Intermediate: The reaction mixture is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo to yield the crude N-acyl- α -amino ketone intermediate.
- Step 4: Cyclodehydration: The crude intermediate is treated with a dehydrating agent such as concentrated sulfuric acid or phosphorus pentoxide with gentle heating. The reaction progress is monitored by Thin Layer Chromatography (TLC).
- Step 5: Final Purification: Upon completion, the reaction mixture is carefully poured onto crushed ice and neutralized with a base. The precipitated solid is filtered, washed with water, and dried. The final product is purified by recrystallization or column chromatography to yield the **5-(4-chlorophenyl)-1,3-oxazole** derivative.

Physicochemical Properties

The core structure and its simple derivatives are typically crystalline solids. Key identifiers for a representative derivative, **5-(4-chlorophenyl)-1,3-oxazole-2-thiol**, are summarized below.

Property	Value	Source
CAS Number	49656-34-0	[5]
Molecular Formula	C ₉ H ₆ CINOS	[5] [6]
Molecular Weight	211.67 g/mol	[5] [7]
Synonyms	5-(4-chlorophenyl)-3H-1,3-oxazole-2-thione	[7]

Pharmacological Significance and Biological Activities

Derivatives of the **5-(4-chlorophenyl)-1,3-oxazole** scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising leads for drug development in several therapeutic areas.

Anticancer Activity

A significant body of research highlights the potent anticancer properties of this scaffold, particularly as inhibitors of tubulin polymerization.[\[2\]](#) By interfering with microtubule dynamics, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.

- **Tubulin Polymerization Inhibition:** Novel 1,3-oxazole sulfonamides have been shown to be potent inhibitors of cancer cell growth, with GI₅₀ values in the nanomolar range for leukemia cell lines.[\[2\]](#)
- **Broad Spectrum Activity:** Related compounds containing the 5-(4-chlorophenyl)furan moiety also act as colchicine binding site inhibitors and display potent antitumor activity.[\[8\]](#)
- **Structure-Activity Relationship:** Studies indicate that substitutions on other parts of the molecule, such as halogenated anilines on a linked sulfonamide group, can significantly enhance potency.[\[2\]](#)

Antimicrobial Activity

The 1,3-oxazole ring is a key feature in many antipathogenic agents.[\[1\]](#) The 5-(4-chlorophenyl) derivatives have shown activity against a range of bacterial and fungal pathogens.

- Antibacterial Action: Certain oxazole analogues exhibit potent activity against both susceptible and multidrug-resistant strains of Gram-positive bacteria.[\[1\]](#)
- Antifungal Properties: A newly synthesized 1,3-oxazole containing a phenyl group at the 5-position demonstrated notable activity against the *C. albicans* strain.[\[4\]](#) Research on the structurally related 1,3,4-oxadiazoles also shows that the presence of a 4-chlorophenyl group can contribute to strong antifungal activity.[\[3\]](#)

Anti-inflammatory Activity

While direct studies on the parent compound are limited, research on the closely related 1,3,4-oxadiazole isomer strongly suggests anti-inflammatory potential. Studies have confirmed that the presence of a 4-chlorophenyl group at the 5-position of the oxadiazole ring improves anti-inflammatory activity.[\[3\]](#) This effect is often comparable to that of standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[\[3\]](#)[\[9\]](#)

Summary of Biological Activities

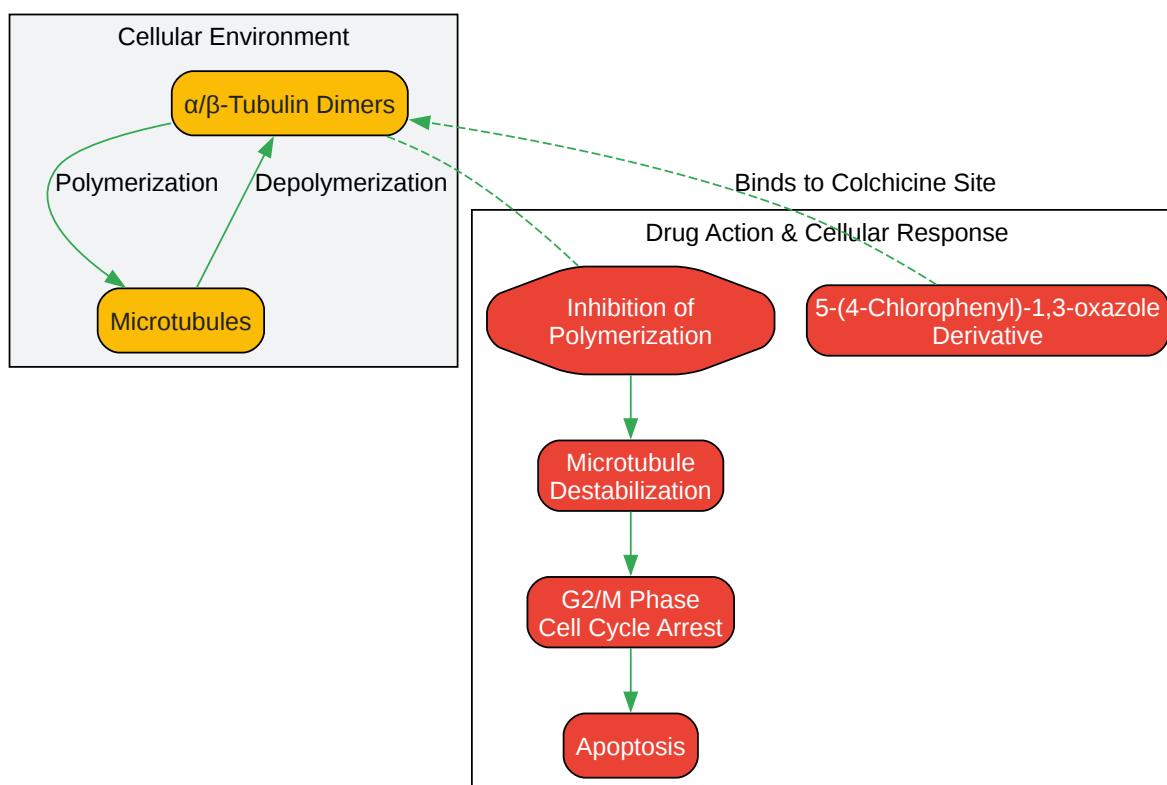
Activity	Target/Mechanism	Key Findings	References
Anticancer	Tubulin Polymerization Inhibition	Potent growth inhibition of leukemia cell lines ($GI_{50} = 44.7$ nM for the most potent derivative).	[2]
Anticancer	Colchicine Binding Site Inhibition	Compounds induce G2/M cell-cycle arrest and apoptosis.	[8]
Antibacterial	DNA Gyrase Inhibition	Strong activity against Gram-positive bacteria, including resistant strains.	[1]
Antifungal	Not specified	Activity against <i>C. albicans</i> .	[4]
Anti-inflammatory	Not specified	The 4-chlorophenyl group enhances activity in related oxadiazoles.	[3]
Antiviral	Not specified	Related thiadiazole sulfonamides show activity against Tobacco Mosaic Virus (TMV).	[10][11]

Mechanism of Action: A Focus on Tubulin Inhibition

One of the most well-characterized mechanisms of action for this class of compounds is the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and intracellular transport.[8]

Signaling Pathway of Tubulin Destabilization

Compounds based on the 5-(4-chlorophenyl)-oxazole scaffold act as microtubule-destabilizing agents. They bind to the colchicine binding site on β -tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics has profound downstream effects, ultimately leading to programmed cell death (apoptosis) in rapidly dividing cancer cells.



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